4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide
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Overview
Description
4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and sulfonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the bromination and fluorination of a benzamide derivative, followed by the introduction of the sulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may produce various oxidized or reduced forms of the compound.
Scientific Research Applications
4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and sulfonyl groups allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-fluoro-N-methylbenzamide
- 3-bromo-4-fluoro-N-isopropylbenzamide
- Benzamide, N-(4-fluorophenyl)-3-bromo-
Uniqueness
4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide is unique due to its specific combination of bromine, fluorine, and sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H10BrFN2O5S2 |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
4-bromo-3-fluoro-N-(2-sulfamoylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C13H10BrFN2O5S2/c14-9-6-5-8(7-10(9)15)13(18)17-24(21,22)12-4-2-1-3-11(12)23(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
InChI Key |
YLCRQPZBBCEPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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